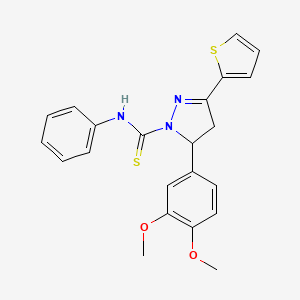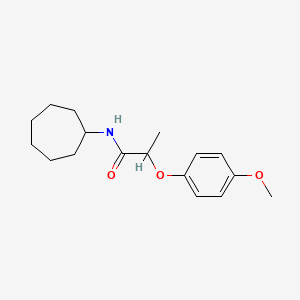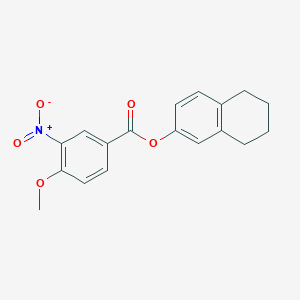![molecular formula C25H28N4O B4109784 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine
Übersicht
Beschreibung
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine (PPZ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PPZ belongs to the class of phthalazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been found to inhibit ACE, which is involved in the regulation of blood pressure. In addition, 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce blood pressure, and exhibit anti-inflammatory effects. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS). In addition, 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been found to exhibit neuroprotective effects by reducing the production of beta-amyloid, a protein involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has several advantages for lab experiments, including its ability to inhibit various enzymes and receptors, making it a useful tool for studying cellular processes. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine is also relatively easy to synthesize and purify, making it readily available for research. However, 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine. One area of research is the development of 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine in various diseases, including cancer, hypertension, and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce blood pressure, and exhibit anti-inflammatory effects. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has several advantages for lab experiments, including its ability to inhibit various enzymes and receptors, making it a useful tool for studying cellular processes. However, further research is needed to fully understand the mechanism of action of 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine and its potential applications in various diseases.
Wissenschaftliche Forschungsanwendungen
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been used in various scientific research applications, including its use as a potential anticancer agent, antihypertensive agent, and anti-inflammatory agent. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has been found to exhibit antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE) and reducing blood pressure. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(20-11-5-2-6-12-20)29-17-15-28(16-18-29)24-22-14-8-7-13-21(22)23(26-27-24)19-9-3-1-4-10-19/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJQFBWRTXBDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione](/img/structure/B4109701.png)
![1-(4-fluorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4109702.png)
![3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B4109703.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109729.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4109746.png)
![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)

![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)